
Strophanthin
Übersicht
Beschreibung
K-Strophanthin-Beta is a cardiac glycoside found in the seeds of the plant Strophanthus kombe and other species of the genus Strophanthus . It is known for its potent effects on the heart and has been used historically in traditional medicine and as an arrow poison . The compound is a cardenolide glycoside, which means it has a steroid structure with a lactone ring and sugar moieties attached .
Wirkmechanismus
Target of Action
Strophanthin, also known as Ouabain, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.
Mode of Action
This compound inhibits the Sodium/Potassium-transporting ATPase membrane pump . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin . This compound also influences the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Biochemical Pathways
This compound affects several biochemical signaling pathways. It has been shown to attenuate MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin signaling pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
It is known that this compound binds to plasma proteins to a significant extent (60%) .
Result of Action
The action of this compound leads to various molecular and cellular effects. It induces cell cycle arrest at the G2/M phase . It also modulates the expression of various key proteins involved in apoptosis and autophagic cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when this compound is subjected to the action of dilute acids, it yields a crystalline body—strophanthidin . .
Biochemische Analyse
Biochemical Properties
Strophanthin interacts with various enzymes and proteins within the body. It is known to have a positive effect on heart function by increasing the contractility of the heart muscle and regulating the heart rate, which contributes to improved blood flow and oxygen supply to the heart muscle . The compound this compound plays a significant role in these biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with the sodium-potassium balance of the cells . This effect is particularly evident in heart muscle cells, where this compound increases the contractility of the heart muscle .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the Na-K-ATPase membrane pump . Once this compound binds to this enzyme, the enzyme ceases to function, leading to an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a slight increase in cardiac index, heart rate, and peak gradient over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to influence the sodium-potassium pump, a crucial enzyme in cellular metabolism .
Transport and Distribution
It is known that this compound is absorbed at varying rates when administered orally or intravenously
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
K-Strophanthin-Beta kann durch die Kondensation von Cymarin und Acetobromo-D-Glucose, gefolgt von Verseifung, synthetisiert werden . Der Prozess umfasst mehrere Schritte, darunter Extraktion, Verdampfung und Kristallisation. Die Wurzeln der Pflanze werden mit Ethanol behandelt, und der Extrakt wird mit Bleiazetat und Natriumsulfat behandelt, um Verunreinigungen zu entfernen . Das Endprodukt wird durch wiederholte Extraktion mit Chloroform und Ethanol, gefolgt von Kristallisation, gewonnen .
Industrielle Produktionsmethoden
Die industrielle Produktion von K-Strophanthin-Beta umfasst ähnliche Extraktions- und Reinigungsprozesse, jedoch in größerem Maßstab. Das Pflanzenmaterial wird verarbeitet, um die Glykoside zu extrahieren, die dann mittels Chromatographie und Kristallisationstechniken gereinigt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
K-Strophanthin-Beta durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandene Aldehydgruppe verändern.
Substitution: Substitutionsreaktionen können an den Zuckermolekülen stattfinden, die an den Steroidkern gebunden sind.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, wie z. B. bestimmten Temperaturen und pH-Werten .
Hauptsächlich gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von K-Strophanthin-Beta, die unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
K-Strophanthin-Beta hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Struktur und Reaktivität von Herzglykosiden zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Auswirkungen von Herzglykosiden auf zelluläre Prozesse zu untersuchen, einschließlich Ionentransport und Signaltransduktion.
Wirkmechanismus
K-Strophanthin-Beta übt seine Wirkung aus, indem es die Natrium-Kalium-ATPase-Membranpumpe hemmt. Diese Hemmung führt zu einem Anstieg der intrazellulären Natrium- und Calciumkonzentration, was die Kontraktilität der Herzmuskelzellen verstärkt . Die Verbindung beeinflusst auch die elektrische Aktivität des Herzens, erhöht die Steigung der Phase 4 der Depolarisation und verkürzt die Dauer des Aktionspotenzials .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Strophanthin is primarily known for its use in treating various heart conditions. Its pharmacological effects include:
- Increased Cardiac Contractility : this compound enhances the force of heart muscle contractions, making it beneficial for patients with heart failure and cardiac arrhythmias .
- Heart Rate Regulation : It helps normalize heart rates, particularly in cases of tachycardia or irregular rhythms .
- Improved Blood Flow : By enhancing cardiac output, this compound contributes to better oxygen delivery to myocardial tissues .
Clinical Insights
A study conducted on patients with heart failure indicated that this compound therapy resulted in significant improvements in symptoms like dyspnea and fatigue. The rapid onset of action and the ability to tailor dosages make this compound a valuable option in acute settings .
Anticancer Potential
Recent research has also explored this compound's role as an anticancer agent. A notable study demonstrated its cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Hepatocellular Carcinoma (HepG2)
The study revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR .
Table 1: Summary of Research Findings on this compound Applications
Case Study: this compound in Heart Failure Management
In a clinical setting, a patient diagnosed with chronic heart failure was administered this compound. The treatment led to:
Vergleich Mit ähnlichen Verbindungen
K-Strophanthin-Beta ähnelt anderen Herzglykosiden wie Ouabain, Digoxin und Digitoxin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Digoxin und Digitoxin: Diese Verbindungen hemmen ebenfalls die Natrium-Kalium-ATPase, haben aber unterschiedliche pharmakokinetische Eigenschaften und klinische Anwendungen.
Liste ähnlicher Verbindungen
- Ouabain
- Digoxin
- Digitoxin
- Cymarin
- Strophanthidin
Biologische Aktivität
Strophanthin, a cardiac glycoside derived from plants of the genus Strophanthus, has garnered attention for its diverse biological activities, particularly in cancer therapy and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Overview of this compound
This compound is primarily known for its role as a cardiac glycoside, which affects heart function by inhibiting the Na/K-ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which in turn promotes calcium influx through sodium-calcium exchange, enhancing cardiac contractility. Historically, this compound was used in treating severe cardiovascular conditions, including myocardial infarction and chronic cardiac insufficiency .
Cardiac Effects
- Inotropic Effects : this compound increases the force of heart contractions, making it beneficial in heart failure scenarios.
- Electrophysiological Modulation : It can affect heart rhythm and conduction through its action on ion channels.
Anticancer Activity
Recent studies have revealed that this compound exhibits significant anticancer properties. Research indicates that it induces apoptosis (programmed cell death) and autophagy in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanisms identified include:
- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, inhibiting their proliferation .
- Signal Pathway Modulation : It alters key signaling pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, leading to reduced expression of proto-oncogenes and increased expression of tumor suppressor genes .
In Vitro Studies
A study assessed the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability across MCF-7, A549, and HepG2 cells. The following table summarizes the findings:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induces apoptosis and cell cycle arrest |
A549 | 10 | Inhibits PI3K/AKT signaling |
HepG2 | 12 | Activates autophagic pathways |
Case Studies
- Breast Cancer : In a controlled study involving MCF-7 cells, treatment with this compound resulted in significant DNA damage and apoptosis markers after 24 hours of exposure.
- Lung Cancer : A549 cells treated with this compound showed marked inhibition of cell proliferation and changes in expression levels of cyclins and checkpoint proteins.
Potential Therapeutic Applications
The dual action of this compound as both a cardiotonic agent and an anticancer drug positions it as a candidate for repurposing in clinical settings. Its structural similarities to other approved cardiac glycosides like digitoxin suggest that it may be effective in managing both heart failure and certain cancers.
Eigenschaften
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIREUBIEIPPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560-53-2, 11005-63-3 | |
Record name | Strophanthin K | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthin K | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Strophanthin in cardiac tissue?
A1: this compound primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].
Q2: How does this compound binding to Na+/K+ ATPase affect cardiac muscle contraction?
A2: By inhibiting Na+/K+ ATPase, this compound disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].
Q3: Does this compound impact the electrical activity of the heart?
A5: Yes, this compound influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].
Q4: What is known about the molecular structure of this compound?
A6: While the provided research doesn't detail specific spectroscopic data for this compound, it does highlight that Convallatoxin, a type of this compound, has been identified as the 1-Rhamnoside of k-Strophanthidin [].
Q5: How does the stability of this compound in aqueous solutions vary?
A7: Research indicates that the stability of crystalline this compound in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].
Q6: How does the route of administration affect this compound absorption?
A8: this compound exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].
Q7: What is the half-life of this compound?
A10: Following intravenous administration, the half-life of this compound has been estimated to be around 11 hours [].
Q8: How does the presence of other drugs influence the effects of this compound?
A11: Research demonstrates that various drugs can interact with this compound, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to this compound [], while anesthetic agents like ether can reduce tolerance [].
Q9: Do cardiac diseases modify the response to this compound?
A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to this compound, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.
Q10: What animal models have been used to study this compound's effects?
A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in this compound research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.
Q11: Has this compound been investigated for therapeutic applications beyond heart failure?
A14: While primarily known for its effects on the heart, this compound has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.
Q12: What are the main safety concerns associated with this compound use?
A15: this compound has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.
Q13: How does hypersensitivity to this compound manifest?
A16: Hypersensitivity to this compound can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].
Q14: Are there specific factors that increase the risk of this compound toxicity?
A17: Several factors can increase the risk of this compound toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.